An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of potent and selective norepinephrine and serotonin reuptake inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, and an exploration of the signaling pathways influenced by the active pharmaceutical ingredients (APIs) derived from it. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to utilize this versatile compound in the creation of novel therapeutics.
Chemical Properties and Data
(R)-(+)-3-Chloro-1-phenyl-1-propanol, a white to off-white crystalline solid, possesses a unique combination of functional groups that make it an ideal precursor for various pharmaceutical compounds. Its chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | White to yellow powder/crystal | [3] |
| Melting Point | 57.0 to 61.0 °C | |
| Boiling Point | 116 °C at 4 mmHg | [4] |
| Density | 1.134 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |
| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform, 20°C, 589 nm) | [3] |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available, confirming the structure of the compound. |
| ¹³C NMR | Spectral data available for structural elucidation. |
| Infrared (IR) | Conforms to the expected spectrum for the compound. |
| Mass Spectrometry | Data available for molecular weight confirmation. |
Experimental Protocols
Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol via Asymmetric Reduction
The most common and efficient method for the synthesis of enantiomerically pure (R)-(+)-3-Chloro-1-phenyl-1-propanol is the asymmetric reduction of 3-chloropropiophenone.[5] Chiral borane complexes are frequently employed as catalysts to achieve high enantioselectivity.[5][6]
Materials:
-
3-chloropropiophenone
-
(R)-α,α-diphenyl-2-pyrrolidinemethanol (or other suitable chiral catalyst)
-
Borane-tetrahydrofuran complex (BH₃-THF) or a more stable amine borane complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the chiral reducing agent.
-
In a separate flask, dissolve 3-chloropropiophenone in anhydrous THF.
-
Add the 3-chloropropiophenone solution dropwise to the pre-formed chiral reducing agent at 0°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Acidify the mixture with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield (R)-(+)-3-Chloro-1-phenyl-1-propanol as a white to off-white solid.[7]
Synthesis of Atomoxetine from (R)-(+)-3-Chloro-1-phenyl-1-propanol
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a key precursor in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor.
Materials:
-
(R)-(+)-3-Chloro-1-phenyl-1-propanol
-
Methylamine
-
o-Cresol
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Amination: React (R)-(+)-3-Chloro-1-phenyl-1-propanol with an excess of methylamine in a suitable solvent under pressure and heat to displace the chloride and form (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Williamson Ether Synthesis: In an inert atmosphere, deprotonate the hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine using a strong base like sodium hydride in an aprotic polar solvent such as DMSO or DMF.
-
Add o-cresol to the resulting alkoxide. The mixture is heated to facilitate the nucleophilic aromatic substitution, forming Atomoxetine.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent like toluene.
-
Wash the organic layer to remove impurities.
-
The free base of Atomoxetine can be converted to its hydrochloride salt by treatment with hydrochloric acid for purification and formulation.
Synthesis of Fluoxetine from (R)-(+)-3-Chloro-1-phenyl-1-propanol
(R)-(+)-3-Chloro-1-phenyl-1-propanol is also a vital intermediate for the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor.
Materials:
-
(R)-(+)-3-Chloro-1-phenyl-1-propanol
-
Methylamine
-
Sodium hydride (NaH)
-
4-Fluorobenzotrifluoride
-
N,N-dimethylacetamide (DMAC) or other suitable aprotic polar solvent
-
Toluene
-
Hydrochloric acid
Procedure:
-
Amination: Similar to the synthesis of Atomoxetine, the first step involves the reaction of (R)-(+)-3-Chloro-1-phenyl-1-propanol with methylamine to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Etherification: In an inert atmosphere, deprotonate the alcohol with a strong base like sodium hydride in a solvent such as DMAC.
-
Add 4-fluorobenzotrifluoride to the reaction mixture. The reaction is heated to promote the nucleophilic aromatic substitution, leading to the formation of Fluoxetine.
-
Work-up and Salt Formation: Upon completion, the reaction is cooled and worked up by quenching with water and extracting with an organic solvent.
-
The resulting Fluoxetine free base is then typically converted to its hydrochloride salt for pharmaceutical use.
Visualizations
Experimental and Logical Workflows
Caption: Synthetic pathway of (R)-(+)-3-Chloro-1-phenyl-1-propanol and its subsequent use.
Signaling Pathway of Atomoxetine (Norepinephrine Reuptake Inhibition)
Caption: Atomoxetine blocks the norepinephrine transporter (NET).
Signaling Pathway of Fluoxetine (Selective Serotonin Reuptake Inhibition)
Caption: Fluoxetine blocks the serotonin transporter (SERT).
Conclusion
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a cornerstone chiral intermediate for the synthesis of important central nervous system therapeutics. Its stereospecific synthesis and subsequent derivatization are critical for the production of enantiomerically pure active pharmaceutical ingredients like Atomoxetine and Fluoxetine. Understanding its chemical properties, mastering its synthetic protocols, and appreciating the pharmacological impact of the drugs derived from it are essential for advancing drug discovery and development in the fields of neurology and psychiatry. This guide serves as a foundational resource for scientists and researchers dedicated to these endeavors.
References
- 1. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (R)-(+)-3-chloro-1-phenyl-1-propanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
